molecular formula C4H4F3NO3 B554644 TFA-GLY-OH CAS No. 383-70-0

TFA-GLY-OH

Cat. No.: B554644
CAS No.: 383-70-0
M. Wt: 171,07 g/mole
InChI Key: IFAXXCBMQJNCCF-UHFFFAOYSA-N
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Description

TFA-GLY-OH, also known as trifluoroacetyl glycine, is a derivative of glycine, the simplest amino acid. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino group of glycine. It is primarily used in peptide synthesis and serves as a building block in the creation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFA-GLY-OH typically involves the reaction of glycine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds as follows:

    Reaction Setup: Glycine is dissolved in an organic solvent.

    Addition of Trifluoroacetic Anhydride: Trifluoroacetic anhydride is added dropwise to the solution while maintaining the temperature at around 0°C.

    Stirring and Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

TFA-GLY-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TFA-GLY-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TFA-GLY-OH is primarily related to its role in peptide synthesis. The trifluoroacetyl group acts as a protecting group for the amino group of glycine, preventing unwanted side reactions during peptide bond formation. This allows for the selective formation of peptide bonds in a controlled manner. The trifluoroacetyl group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TFA-GLY-OH is unique due to the presence of the trifluoroacetyl group, which provides distinct chemical properties such as increased acidity and stability. This makes it particularly useful in specific peptide synthesis applications where other protecting groups may not be suitable .

Properties

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAXXCBMQJNCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191672
Record name N-(Trifluoroacetyl)aminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-70-0
Record name N-(Trifluoroacetyl)aminoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 383-70-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Trifluoroacetyl)aminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoroacetamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

Methyl trifluoroacetate (804 μL, 7.99 mmoles) and triethylamine (928 μL, 6.66 mmoles) were added to a suspension of glycine (500 mg, 6.66 mmoles) in methanol (2.5 mL). After the mixture was stirred vigorously for 18 h, 1 N HCl was added dropwise until the a pH of 2 was obtained. The reaction was added to ethyl acetate (30 mL) was washed with 1 N HCl (2×10 mL), dried over MgSO4, and concentrated in vacuo to yield the amide as a white solid (991 mg, 5.79 mmoles, 87%). LRMS: (CI+) calcd for C4H4NO3F3 (M+NH4): 189; found: 189. 1H NMR: spectrum is consistent with the predicted structure.
Quantity
804 μL
Type
reactant
Reaction Step One
Quantity
928 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does N-(Trifluoroacetyl)aminoacetic acid play in the synthesis of the adenosine monophosphate (AMP) derivatives described in the study?

A1: N-(Trifluoroacetyl)aminoacetic acid, along with β-alanine, serves as a building block for the spacer arm attached to the AMP molecule. [] The researchers aimed to investigate how the spacer arm's hydrophobicity influences the performance of the resulting affinity chromatography matrix. They achieved this by synthesizing a series of AMP derivatives with varying spacer arm compositions, including those incorporating N-(Trifluoroacetyl)aminoacetic acid.

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